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molecular formula C10H13ClO3 B8581937 4-Chlorophenoxyacetaldehyde dimethylacetal

4-Chlorophenoxyacetaldehyde dimethylacetal

Cat. No. B8581937
M. Wt: 216.66 g/mol
InChI Key: NRQPDKBGGREDNA-UHFFFAOYSA-N
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Patent
US06239077B1

Procedure details

4-Chlorophenoxyacetaldehyde dimethylacetal (1.0 g) was dissolved in acetone (10 ml), to which 2N hydrochloric acid (1.0 g) was added, and the mixture was heated under reflux for 8 hours. After the reaction mixture was concentrated, water was added and the mixture was extracted with ethyl acetate. The extracts were dried over anhydrous sodium sulfate. The solvent was distilled off to obtain 4-chlorophenoxyacetaldehyde as a crude product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1.Cl>CC(C)=O>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:4][CH:3]=[O:2])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(COC1=CC=C(C=C1)Cl)OC
Name
Quantity
1 g
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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